molecular formula C12H18O2 B12627350 2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol CAS No. 917838-84-7

2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol

Cat. No.: B12627350
CAS No.: 917838-84-7
M. Wt: 194.27 g/mol
InChI Key: HEQLCAFIYZVZCM-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, specifically in the para position, and a 2,3-dimethylbutan-2-yl substituent. This compound is a derivative of hydroquinone, which is known for its applications in various fields such as photography, medicine, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol can be achieved through electrophilic aromatic substitution reactions. One common method involves the alkylation of hydroquinone with 2,3-dimethylbutane under acidic conditions. The reaction typically proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, controlled temperatures, and pressures to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can affect cellular processes. The compound may also interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Hydroquinone (benzene-1,4-diol): Lacks the 2,3-dimethylbutan-2-yl substituent.

    Catechol (benzene-1,2-diol): Has hydroxyl groups in the ortho position.

    Resorcinol (benzene-1,3-diol): Has hydroxyl groups in the meta position.

Uniqueness

2-(2,3-Dimethylbutan-2-yl)benzene-1,4-diol is unique due to the presence of the 2,3-dimethylbutan-2-yl substituent, which can influence its chemical reactivity and physical properties. This structural feature can enhance its stability and solubility compared to other dihydroxybenzenes .

Properties

CAS No.

917838-84-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(2,3-dimethylbutan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C12H18O2/c1-8(2)12(3,4)10-7-9(13)5-6-11(10)14/h5-8,13-14H,1-4H3

InChI Key

HEQLCAFIYZVZCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C1=C(C=CC(=C1)O)O

Origin of Product

United States

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